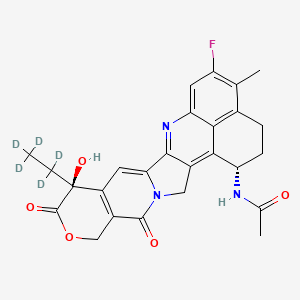

Ac-Exatecan-d5

Description

Contextualization of Exatecan (B1662903) as a DNA Topoisomerase I Inhibitor

Exatecan is a potent inhibitor of DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. medchemexpress.comnih.govaacrjournals.org Topoisomerase I achieves this by creating a temporary single-strand break in the DNA, allowing the strand to rotate before the enzyme re-ligates the break. nih.govnih.gov Exatecan and other camptothecin (B557342) analogues interfere with this process by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the TOP1 cleavage complex (TOP1cc). nih.govaacrjournals.org This trapping of the TOP1cc prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single- and double-strand breaks, which can trigger apoptosis and cell death. nih.govnih.gov

Research has shown that exatecan is a more potent inhibitor of topoisomerase I and a more powerful cytotoxic agent than other clinically used topoisomerase I inhibitors like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan). aacrjournals.orgnih.gov Studies have demonstrated that exatecan induces stronger TOP1 trapping, leading to higher levels of DNA damage and apoptosis in cancer cells. aacrjournals.orgnih.gov

Significance of Deuterium (B1214612) Labeling in Ac-Exatecan-d5 for Research Applications

The defining feature of this compound is the replacement of five hydrogen atoms with their stable isotope, deuterium. medchemexpress.comcymitquimica.com This isotopic substitution, while not significantly altering the fundamental chemical properties of the molecule, provides a crucial advantage in research settings. clearsynth.commusechem.com The primary benefit of deuterium labeling lies in its ability to serve as a tracer in various analytical techniques, most notably mass spectrometry. musechem.com

Because deuterium is twice as heavy as hydrogen, deuterated compounds have a distinct mass signature. clearsynth.com This allows researchers to use this compound as an internal standard in quantitative bioanalytical assays. musechem.com When analyzing complex biological samples, such as plasma or tissue homogenates, the known concentration of the deuterated standard allows for precise and accurate quantification of the non-labeled therapeutic compound.

Furthermore, deuterium labeling can provide insights into the metabolic fate of a drug. clearsynth.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. musechem.comwikipedia.org This can lead to a slower rate of metabolism at the site of deuteration, which can be a valuable tool for studying metabolic pathways and identifying sites of metabolic instability in a drug molecule. clearsynth.comresearchgate.net This enhanced metabolic stability can potentially lead to an increased half-life and improved pharmacokinetic profiles. musechem.comresearchgate.net

Overview of this compound as a Research Tool and Precursor for Antibody-Drug Conjugate Payloads

This compound is primarily utilized as a research tool for in vitro and in vivo studies. medchemexpress.com Its application as an internal standard is invaluable for the accurate measurement of exatecan and its derivatives in pharmacokinetic studies, helping researchers understand how the drug is absorbed, distributed, metabolized, and excreted. musechem.com

A significant area of research involving exatecan and its derivatives is in the development of antibody-drug conjugates (ADCs). researchgate.netbiochempeg.comnih.gov ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents, like exatecan, directly to cancer cells. bioivt.com This is achieved by linking the cytotoxic payload to a monoclonal antibody that specifically targets an antigen expressed on the surface of tumor cells. bioivt.com

Exatecan derivatives, such as DXd, are being actively investigated and used as payloads in ADCs. biochempeg.commedchemexpress.com The development and analysis of these complex bioconjugates require precise analytical methods. Deuterated versions of the payload, like this compound, can be instrumental in the characterization and quantification of the ADC and its metabolites. google.com For instance, they can be used as internal standards in liquid chromatography-mass spectrometry (LC-MS) methods to measure the amount of free payload released from the ADC in biological systems. google.com

Interactive Data Tables

Below are data tables summarizing key information about the compounds mentioned in this article.

Table 1: Chemical Properties

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Ac-Exatecan | C26H24FN3O5 | 477.48 glpbio.com |

| This compound | C24H17D5FN3O4 | 440.49 cymitquimica.com |

| Exatecan | C24H22FN3O4 | Not specified |

| Exatecan-d5 mesylate | C25H21D5FN3O7S | 536.58 glpbio.com |

| Exatecan mesylate | C25H26FN3O7S | 536.6 nih.gov |

Table 2: Research Applications

| Compound | Key Research Application |

| This compound | Internal standard for mass spectrometry, metabolic stability studies. medchemexpress.commusechem.com |

| Exatecan | Anticancer agent, payload for ADCs. medchemexpress.comresearchgate.net |

| Exatecan derivative (DXd) | Potent topoisomerase I inhibitor used as a payload in ADCs. biochempeg.commedchemexpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H24FN3O5 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |

InChI |

InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m0/s1/i1D3,4D2 |

InChI Key |

SRCUCWPOTBGIQM-VTJFOWRSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies for Ac Exatecan D5 and Analogues

Precursor Synthesis of Exatecan (B1662903) and Key Intermediates

The total synthesis of Exatecan is a multi-step process involving the construction of its complex hexacyclic ring system. Several synthetic routes have been developed, often starting from relatively simple aromatic precursors.

One common strategy begins with 3-fluoro-4-methylaniline. google.compnas.org This starting material undergoes a series of reactions, including acylation, bromination, and cross-coupling, to build a key naphthalene (B1677914) intermediate. google.compnas.org A patent describes obtaining an intermediate (N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthalenyl)acetamide) through a rearrangement reaction from a precursor synthesized via acylation, bromination, and cross-coupling of 3-fluoro-4-methylaniline. google.compnas.org

Another well-documented pathway starts with 2-fluoro-1-methyl-4-nitrobenzene. cdnsciencepub.com This compound undergoes bromination, followed by nitro group reduction and subsequent acetylation of the resulting aniline (B41778) to yield a key building block. cdnsciencepub.com This intermediate is then coupled with 3-butenoic acid using a Heck reaction. cdnsciencepub.com An intramolecular Friedel-Crafts-type cyclization is then initiated to form a tetrahydronaphthalenone core structure. cdnsciencepub.com

The final, critical step in forming the core of Exatecan is the condensation of an advanced diamine intermediate with a tricyclic ketone, often referred to as a pyranoindolizine derivative. cdnsciencepub.comportico.org This is typically achieved through a PPTS (pyridinium p-toluenesulfonate)-mediated Friedlaender-type reaction, which first involves the condensation between the ketone and the aniline of the precursor, followed by a dehydrative intramolecular cyclization to generate the quinoline (B57606) system of Exatecan. cdnsciencepub.com The synthesis often produces a mixture of diastereomers that require separation. cdnsciencepub.com

The table below summarizes key intermediates and reactions in a representative synthetic pathway.

| Starting Material | Key Intermediate | Key Reaction Type(s) | Reference |

|---|---|---|---|

| 2-fluoro-1-methyl-4-nitrobenzene | N-(5-bromo-2-fluoro-4-methylphenyl)acetamide | Bromination, Nitro Reduction, Acetylation | cdnsciencepub.com |

| N-(5-bromo-2-fluoro-4-methylphenyl)acetamide & 3-butenoic acid | 4-(5-acetamido-2-fluoro-4-methylphenyl)butanoic acid | Heck Coupling, Hydrogenation | cdnsciencepub.com |

| 4-(5-acetamido-2-fluoro-4-methylphenyl)butanoic acid | 7-acetamido-5-fluoro-4-methyl-3,4-dihydronaphthalen-1(2H)-one | Intramolecular Cyclization | cdnsciencepub.com |

| Advanced aniline precursor & tricyclic ketone | Exatecan | Friedlaender Annulation | cdnsciencepub.com |

Acetylation and Deuteration Chemistry of Exatecan to Ac-Exatecan-d5

The synthesis of this compound involves two distinct modifications of the Exatecan structure: the introduction of five deuterium (B1214612) atoms onto the C9-ethyl group and the acetylation of a hydroxyl group.

Deuteration: The stable isotope-labeled version, Exatecan-d5, is primarily used as an internal standard for quantitative bioanalysis by mass spectrometry. nih.gov The five deuterium atoms are located on the ethyl group at the C9 position of the F-ring. The most direct and efficient synthetic strategy to achieve this is not through a late-stage H-D exchange on the final Exatecan molecule, but by incorporating a deuterated building block during the synthesis. researchgate.netisotope.com Commercially available Iodoethane-d5 (B31937) (CD3CD2I) serves as a common deuterated reagent for this purpose. isotope.comhsppharma.compharmaffiliates.com This reagent can be introduced during the construction of the F-ring, which contains the C9 position with its characteristic ethyl and hydroxyl substituents. This ensures precise and complete deuteration at the desired location.

Acetylation: Ac-Exatecan is the acetylated form of Exatecan. medchemexpress.com While specific literature detailing the direct acetylation of Exatecan is sparse, the reaction can be logically inferred based on standard organic chemistry principles. The most likely site for acetylation is the tertiary hydroxyl group at the C9 position. This transformation can be achieved using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The reaction would convert the C9-hydroxyl into an acetate (B1210297) ester.

Therefore, the synthesis of This compound would logically proceed in two stages:

Synthesis of Exatecan-d5: Following a synthetic route similar to that for unlabeled Exatecan, a deuterated precursor such as iodoethane-d5 is used to construct the F-ring, yielding Exatecan-d5.

Acetylation of Exatecan-d5: The resulting Exatecan-d5 is then reacted with an acetylating agent to convert the C9-hydroxyl group into an acetate group, yielding the final product, this compound.

Molecular and Cellular Mechanism of Action of Exatecan and Its Acetylated/deuterated Forms

Interaction with DNA Topoisomerase I (TOP1)

The primary target of Ac-Exatecan-d5, like its parent compound exatecan (B1662903), is the nuclear enzyme DNA topoisomerase I (TOP1). nih.gov This enzyme plays a critical role in cellular processes by relaxing supercoiled DNA, a necessary step for DNA replication and transcription. nih.govkarger.com

Formation and Stabilization of TOP1 Cleavage Complexes (TOP1ccs)

This compound and other camptothecin (B557342) derivatives exert their cytotoxic effects by trapping TOP1 in a covalent complex with DNA, known as the TOP1 cleavage complex (TOP1cc). nih.govnih.gov Normally, TOP1 creates a transient single-strand break in the DNA backbone, allowing the DNA to unwind, after which the enzyme re-ligates the break. mdpi.commdpi.com this compound binds to this TOP1-DNA interface, stabilizing the complex and preventing the re-ligation step. nih.govijbs.com This leads to an accumulation of these stalled cleavage complexes.

Modeling studies of exatecan suggest that it forms additional molecular interactions with the TOP1-DNA complex compared to other camptothecins. nih.govnih.gov Beyond the known interactions with TOP1 residues R364, D533, and N722, exatecan is predicted to have two novel interactions with a flanking DNA base and the TOP1 residue N352. nih.govnih.govdntb.gov.ua These additional interactions likely contribute to its enhanced ability to trap TOP1, making it a more potent inhibitor. nih.gov

Impact on DNA Replication and Transcription Processes at the Molecular Level

The stabilization of TOP1ccs by this compound has profound consequences for essential cellular processes. During DNA replication, the advancing replication fork collides with the stalled TOP1cc, leading to the formation of DNA double-strand breaks (DSBs), which are highly toxic to the cell. mdpi.comijbs.com This collision and subsequent DNA damage effectively halt the replication process. mdpi.com

Similarly, transcription is also impeded. The transcriptional machinery is blocked by the presence of the stable TOP1cc on the DNA template, preventing the synthesis of RNA and subsequent protein production. taylorandfrancis.com This disruption of both replication and transcription ultimately contributes to the cytotoxic effects of the compound.

Cellular Consequences of TOP1 Inhibition

The molecular events triggered by this compound culminate in significant cellular stress, leading to the activation of DNA damage response pathways and, ultimately, programmed cell death.

Induction of DNA Damage and DNA Repair Pathway Modulation

The formation of DSBs due to replication fork collapse is a major consequence of TOP1 inhibition by this compound. nih.gov This DNA damage is marked by the phosphorylation of the histone variant H2AX (γH2AX), a sensitive biomarker for DSBs. nih.gov Studies have shown that exatecan induces γH2AX in a dose-dependent manner and to a significantly greater extent than topotecan (B1662842). nih.gov

The cell attempts to repair this damage through various DNA repair pathways. mdpi.comfrontiersin.org The repair of single-strand breaks often involves the PARP1 protein, while double-strand breaks are primarily repaired through homologous recombination (HR) and non-homologous end joining (NHEJ). mdpi.com Interestingly, cells with deficiencies in certain DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (HR-deficient), show increased sensitivity to exatecan. nih.govaacrjournals.org This suggests that the cell's ability to repair the induced DNA damage is a critical determinant of its survival. The inhibition of TOP1 can also lead to the degradation of the TOP1 protein itself, a process that appears to be more pronounced with exatecan compared to other inhibitors like SN-38 and topotecan. nih.gov

Mechanisms of Programmed Cell Death Induction (Apoptosis)

If the DNA damage induced by this compound is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. nih.govmdpi.com This is a tightly regulated process that eliminates damaged cells. Key events in apoptosis include the activation of caspases, a family of proteases that execute the cell death program. nih.govaacrjournals.org Treatment with exatecan has been shown to lead to the cleavage of PARP1 and caspase-3, both hallmarks of apoptosis. nih.govaacrjournals.org The induction of apoptosis by exatecan is significantly more effective than that observed with topotecan. nih.gov

Comparative Molecular Potency and Cellular Efficacy with Other Topoisomerase I Inhibitors

Exatecan and its derivatives consistently demonstrate superior potency and efficacy compared to other clinically used topoisomerase I inhibitors such as SN-38 (the active metabolite of irinotecan) and topotecan. nih.govmdpi.com

Biochemical and cellular assays reveal that exatecan is a more potent inducer of TOP1ccs than topotecan, SN-38, and the parent compound, camptothecin. nih.govresearchgate.net This heightened potency translates to greater cytotoxicity against a wide range of cancer cell lines. karger.comresearchgate.net

The following table summarizes the comparative potency of these inhibitors:

| Compound | Relative Potency vs. Topotecan | Relative Potency vs. SN-38 | Key Findings |

| Exatecan | ~10-28 times more potent karger.commdpi.comresearchgate.net | ~3-6 times more potent karger.commdpi.comresearchgate.net | Induces stronger TOP1 trapping and higher levels of DNA damage and apoptosis. nih.govresearchgate.net |

| SN-38 | More potent | - | Active metabolite of irinotecan (B1672180). |

| Topotecan | - | Less potent | A clinically used TOP1 inhibitor. |

This table is based on data from multiple in vitro studies and the relative potency can vary depending on the cell line and assay conditions.

Furthermore, exatecan has shown activity in cell lines that have developed resistance to irinotecan, SN-38, and topotecan. karger.comresearchgate.net It is also less susceptible to efflux by the P-glycoprotein (Pgp) multidrug resistance pump, which is a common mechanism of resistance to other anticancer drugs. karger.comresearchgate.net

The deuterated form, this compound, is a valuable tool for research, particularly in pharmacokinetic and metabolic studies, due to the potential for altered metabolic profiles conferred by deuteration. medchemexpress.commedchemexpress.com

Preclinical Pharmacological and Pharmacodynamic Investigations of Ac Exatecan D5 and Its Conjugates

In Vitro Mechanistic Studies

Cellular Uptake and Intracellular Fate of Ac-Exatecan-d5 and its Conjugates

The cellular uptake of this compound when conjugated to an antibody is primarily mediated by the binding of the ADC to its target antigen on the surface of cancer cells, followed by internalization through endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody to the this compound payload is designed to be cleaved by lysosomal enzymes. researchgate.net This cleavage releases the active cytotoxic payload into the cytoplasm.

The high membrane permeability of the released Exatecan (B1662903) payload is a critical feature that influences its intracellular fate and therapeutic efficacy. researchgate.net This property allows the payload to not only exert its cytotoxic effects within the target cell but also to diffuse across the cell membrane into neighboring, potentially antigen-negative, cancer cells, leading to a bystander effect. mdpi.comresearchgate.net

Assessment of Cellular Viability and Proliferation in Diverse Cancer Cell Lines

Exatecan has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines. In vitro studies have shown that Exatecan is often more active than other topoisomerase I inhibitors like SN-38 and topotecan (B1662842). aacrjournals.org The cytotoxic potency of Exatecan is highlighted by its low half-maximal inhibitory concentration (IC50) values in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Exatecan in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| NCI-N87 | Gastric Cancer | ~1.5 |

| BT-474 | Breast Cancer | ~1.0 |

| SK-BR-3 | Breast Cancer | ~1.2 |

| JIMT-1 | Breast Cancer | ~1.8 |

| COLO 205 | Colon Cancer | Data available but specific value not provided in search results |

| PC9 | Lung Cancer | Data available but specific value not provided in search results |

| SW620 | Colon Cancer | Data available but specific value not provided in search results |

Note: The IC50 values are for Exatecan-based ADCs and may vary depending on the specific ADC construct and experimental conditions. The data is compiled from multiple preclinical studies.

Investigation of Resistance Mechanism Overcoming Capabilities (e.g., ABCG2, P-gp Modulation)

A significant advantage of Exatecan is its ability to circumvent certain mechanisms of multidrug resistance (MDR). Many chemotherapeutic agents are rendered ineffective by the action of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP/ABCG2), which actively efflux drugs from cancer cells. mdpi.comnih.gov

Preclinical studies have shown that Exatecan is a poor substrate for both P-gp and ABCG2 transporters. aacrjournals.orgresearchgate.net This characteristic allows Exatecan-based ADCs to maintain their cytotoxic activity in tumors that have developed resistance to other topoisomerase inhibitors like SN-38 and DXd, which are known substrates for these efflux pumps. aacrjournals.orgchemexpress.com For instance, the inhibition of ABCG2 or P-gp has a much smaller effect on the cytotoxicity of Exatecan compared to DXd/SN-38, indicating its lower susceptibility to these resistance mechanisms. aacrjournals.org While some studies suggest that Exatecan may induce ABCG2 expression, it generally retains activity in cell lines with high levels of these transporters. nih.govresearchgate.net

Characterization of Bystander Effects in Heterogeneous Cell Systems with Exatecan-based ADCs

The bystander effect, where the cytotoxic payload of an ADC kills not only the target antigen-positive cells but also adjacent antigen-negative cells, is a crucial feature for treating heterogeneous tumors. researchgate.net Exatecan-based ADCs have demonstrated a potent bystander killing effect, which is attributed to the high membrane permeability of the Exatecan payload. mdpi.comresearchgate.net

In co-culture experiments involving both antigen-positive and antigen-negative cancer cells, Exatecan-based ADCs have been shown to effectively kill both cell populations. aacrjournals.org This is a significant advantage over ADCs with less permeable payloads, which are limited to killing only the cells they directly target. mdpi.com The superior bystander effect of Exatecan-based ADCs suggests their potential for greater efficacy in treating solid tumors, which often exhibit heterogeneous antigen expression. d-nb.info

In Vivo Preclinical Efficacy Models (Non-Human)

Evaluation in Tumor Xenograft Models for Growth Inhibition

The in vivo antitumor activity of Exatecan-based ADCs has been evaluated in various tumor xenograft models, consistently demonstrating significant tumor growth inhibition.

In a HER2-positive gastric cancer xenograft model (NCI-N87), an Exatecan-based ADC, Tra-Exa-PSAR10, showed strong anti-tumor activity, outperforming the approved ADC, DS-8201a (Enhertu). mdpi.com Similarly, in a breast cancer xenograft model (BT-474), a single dose of a SYNtecan E™ (Exatecan-based) ADC led to complete tumor regression. researchgate.net

Furthermore, Exatecan-based ADCs have shown efficacy in models of acquired resistance. For example, in a xenograft model where tumors became resistant to DS-8201a, subsequent treatment with an Exatecan-based ADC (MTX-1000) induced tumor regression, highlighting its potential to overcome resistance in a clinical setting. chemexpress.com

Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC | Tumor Model | Cancer Type | Outcome |

|---|---|---|---|

| Tra-Exa-PSAR10 | NCI-N87 | Gastric Cancer | Superior tumor growth inhibition compared to DS-8201a |

| SYNtecan E™ ADC | BT-474 | Breast Cancer | Complete tumor regression after a single dose |

| MTX-1000 | DS-8201a-resistant xenograft | Not specified | Induced tumor regression in resistant tumors |

| AMT-562 | PC9 | Lung Cancer | Outperformed Patritumab-GGFG-DXd |

| AMT-562 | SW620 | Colon Cancer | Potent and durable antitumor response |

Note: The data is compiled from various preclinical studies and specific experimental conditions may vary.

Assessment of Synergistic Activity with DNA Damage Response (DDR) Inhibitors

The combination of this compound conjugates with inhibitors of the DNA Damage Response (DDR) pathway, such as PARP and ATR inhibitors, has demonstrated significant synergistic effects in preclinical models. This synergy is rooted in the mechanistic interplay between topoisomerase I inhibition and the cellular DNA repair machinery.

PARP Inhibitors:

Preclinical studies have shown that combining a PEGylated exatecan conjugate (PEG-Exa) with the PARP inhibitor talazoparib (B560058) leads to strong synergy and significant tumor regression. nih.govresearchgate.net This combination has been shown to be particularly effective in tumors with homologous recombination deficiency (HRD), such as those with BRCA1 mutations. researchgate.net The rationale behind this synergy lies in the fact that topoisomerase I inhibitors induce single-strand DNA breaks, which, if not repaired, can be converted into double-strand breaks during DNA replication. In HRD cells, the repair of these double-strand breaks is compromised, making them highly dependent on other repair pathways, such as the one involving PARP. Therefore, the concurrent inhibition of both TOP1 and PARP leads to synthetic lethality in these cancer cells. researchgate.netnih.gov

ATR Inhibitors:

Similarly, potent synergy and synthetic lethality have been observed when PEG-Exa is combined with the ATR inhibitor VX970 (ceralasertib). nih.govresearchgate.net Exatecan has been shown to kill cancer cells synergistically with the clinical ATR inhibitor ceralasertib (AZD6738). nih.gov The combination of a pH-sensitive peptide-exatecan conjugate, CBX-12, with ceralasertib also significantly suppressed tumor growth in mouse xenografts. nih.govmdpi.comnih.gov ATR is a key kinase that is activated in response to replication stress caused by topoisomerase I inhibitors. mdpi.com By inhibiting ATR, the cell's ability to arrest the cell cycle and repair the DNA damage is further compromised, leading to enhanced cancer cell death. nih.govmdpi.com

The synergistic effects of exatecan conjugates with DDR inhibitors are summarized in the table below:

| DDR Inhibitor Class | Specific Inhibitor | Preclinical Model | Observed Effect | Reference |

| PARP Inhibitor | Talazoparib | BRCA1-deficient MX-1 xenografts | Strong synergy, significant tumor regression | nih.govresearchgate.net |

| ATR Inhibitor | VX970 (Ceralasertib/AZD6738) | Mouse xenografts | High tumor regression, strong synergy, synthetic lethality | nih.govnih.govresearchgate.net |

| ATR Inhibitor | Ceralasertib (AZD6738) | Human xenografts with HRD | Synergistic tumor growth suppression (with CBX-12) | nih.govmdpi.comnih.gov |

Pharmacodynamic Biomarker Analysis in Preclinical Settings

To better predict which tumors will respond to this compound and its conjugates, researchers have been investigating several pharmacodynamic biomarkers.

γH2AX:

The phosphorylation of the histone variant H2AX to form γH2AX is a primary response to DNA double-strand breaks. nih.gov As topoisomerase I inhibitors like exatecan induce DNA damage, the levels of γH2AX can serve as a sensitive biomarker for the extent of this damage and the cellular response to the drug. nih.govscience.gov Increased γH2AX levels are indicative of the drug's on-target activity and can be used to monitor the pharmacodynamic effects of treatment in preclinical models. nih.govscience.gov

SLFN11 Expression:

Schlafen 11 (SLFN11) is a putative DNA/RNA helicase, and its expression has emerged as a strong predictive biomarker for sensitivity to topoisomerase I inhibitors. nih.govnih.govnih.gov Preclinical studies have demonstrated that cancer cells with high SLFN11 expression are particularly susceptible to exatecan. nih.gov This is because SLFN11 is involved in the induction of replication stress and apoptosis following DNA damage. nih.gov Therefore, assessing SLFN11 expression in tumors could help identify patients who are most likely to benefit from treatment with this compound-based therapies. nih.govnih.gov

Preclinical Pharmacokinetics and Metabolism (Non-Human)

Understanding the absorption, distribution, metabolism, and elimination (ADME) of this compound and its conjugates is crucial for optimizing their therapeutic potential.

Absorption, Distribution, and Elimination Studies in Animal Models

Pharmacokinetic studies of exatecan conjugates have been conducted in various animal models, primarily mice and rats. researchgate.netgoogle.com For instance, a polyethylene (B3416737) glycol (PEG) conjugate of exatecan (PEG-Exa) administered to mice showed an apparent circulating half-life of 12 hours. nih.govresearchgate.netnih.gov This was a composite of the renal elimination rate of the conjugate (half-life of approximately 18 hours) and the release rate of exatecan from the conjugate (half-life of about 40 hours). nih.govresearchgate.netnih.gov In Sprague-Dawley rats, the pharmacokinetic parameters of folate receptor alpha-targeted exatecan conjugates were assessed, calculating clearance, half-life, volume of distribution, and area under the curve. google.com A polysarcosine-based exatecan ADC demonstrated a favorable pharmacokinetic profile, similar to the unconjugated antibody, despite a high drug-to-antibody ratio. mdpi.com

The following table summarizes key pharmacokinetic parameters from a preclinical study of a PEG-exatecan conjugate in mice:

| Parameter | Value | Reference |

| Apparent Circulating Half-life | 12 hours | nih.govresearchgate.netnih.gov |

| Renal Elimination Half-life (conjugate) | ~18 hours | nih.govresearchgate.netnih.gov |

| Exatecan Release Half-life | ~40 hours | nih.govresearchgate.netnih.gov |

Metabolite Characterization in Preclinical Biological Samples

Exatecan is a potent topoisomerase I inhibitor that does not require metabolic activation. aacrjournals.org This is a key advantage over other camptothecin (B557342) derivatives like irinotecan (B1672180), which needs to be converted to its active metabolite, SN-38. nih.govgibsononcology.com The metabolism of irinotecan can be highly variable between patients, leading to inconsistencies in efficacy and toxicity. nih.gov While exatecan itself is the active agent, its conjugates are designed to release the active drug at the tumor site. nih.govresearchgate.net Preclinical studies have utilized techniques like LC/MS to analyze the released exatecan and its potential metabolites in biological samples. researchgate.net The use of a deuterated internal standard, d5-exatecan, is employed in LC/MS methods to accurately quantify free exatecan concentrations in plasma samples from pharmacokinetic studies. google.com

Release Kinetics of this compound from Conjugated Forms

The release of the active exatecan payload from its conjugated form is a critical determinant of the ADC's efficacy and safety. The linkers used in these conjugates are designed to be stable in circulation but to cleave and release the drug under specific conditions found in the tumor microenvironment or within the cancer cell. researchgate.netaacrjournals.org

Different types of linkers have been investigated, including:

β-eliminative cleavable linkers: Used in PEG-exatecan conjugates, these linkers slowly release free exatecan over time. nih.govresearchgate.net

Enzyme-cleavable linkers: OBI-992, a TROP2-targeted ADC, utilizes a protease-sensitive peptide linker. aacrjournals.org Another exatecan ADC employs a glucuronidase-cleavable linker. mdpi.com M9140, an anti-CEACAM5 ADC, also uses a β-glucuronide linker that is highly stable in circulation. amazonaws.com

pH-sensitive linkers: CBX-12 is a peptide-exatecan conjugate that uses a pH-Low Insertion Peptide (pHLIP®) technology, which targets the acidic environment of tumors. nih.gov

The release kinetics are carefully studied in preclinical models. For example, the release of exatecan from a PEG conjugate was found to have a half-life of approximately 40 hours. nih.govresearchgate.netnih.gov This slow and sustained release is intended to maximize the exposure of the tumor to the cytotoxic payload while minimizing systemic toxicity. researchgate.net

Advanced Analytical Methodologies for Research and Quantification of Ac Exatecan D5

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of pharmaceuticals due to its high selectivity, sensitivity, and throughput.

Development of Quantitative Strategies for Ac-Exatecan-d5 as an Internal Standard

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative LC-MS/MS assays. medchemexpress.com Their utility lies in their ability to mimic the analyte of interest throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response. medchemexpress.commedchemexpress.com The development of quantitative strategies for exatecan (B1662903) and its derivatives often involves the use of a deuterated internal standard to ensure accuracy and precision. google.com

In a typical workflow, a known concentration of this compound is spiked into biological samples (e.g., plasma) containing the unlabeled analyte. google.com Following sample preparation, often involving protein precipitation, the extract is subjected to LC-MS/MS analysis. rsc.orgnih.gov The analytes are separated chromatographically and then detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. rsc.orgnih.govkyushu-u.ac.jp Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. For instance, in the analysis of a related compound, DXd, MRM transitions of 494.1/419.2 were used for the analyte and 499.1/422.2 for its d5-labeled internal standard, DXd-d5. kyushu-u.ac.jp The ratio of the peak area of the analyte to that of the internal standard is then used to construct a calibration curve and quantify the analyte concentration in unknown samples. rsc.org

Research has demonstrated the successful application of this strategy in pharmacokinetic studies of exatecan and its prodrugs in rat plasma. rsc.orgnih.gov These methods are validated for selectivity, linearity, precision, accuracy, extraction recovery, and matrix effects to ensure they meet regulatory guidelines. nih.gov

Method Development for Metabolite Profiling and Identification in Preclinical Samples

Understanding the metabolic fate of a drug is a critical aspect of preclinical development. LC-MS/MS is a powerful tool for identifying and characterizing metabolites. The use of a stable isotope-labeled compound like this compound can aid in this process. While the primary role of this compound is as an internal standard for the parent drug, its distinct mass shift can also help in distinguishing drug-related material from endogenous matrix components in full-scan or high-resolution mass spectrometry experiments.

In a study investigating an exatecan-based antibody-drug conjugate (ADC), LC-MS/MS was used to monitor the release of the payload, exatecan, from the ADC in plasma. aacrjournals.org While this study did not explicitly use this compound for metabolite profiling, the principles of using labeled compounds to trace the biotransformation of the active payload are well-established. For instance, in a study on the ADC OBI-992, exatecan-D5 was used as an internal standard for the quantification of released exatecan in tumor xenograft models. aacrjournals.org This highlights the importance of deuterated standards in accurately measuring the active payload at the site of action.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Analysis

High-performance liquid chromatography (HPLC) with various detectors (e.g., UV, fluorescence) is a fundamental technique for the analysis of pharmaceutical compounds, including exatecan and its derivatives. sigmaaldrich.com It is often used for purity assessment and to separate different forms of the drug. sigmaaldrich.com

A sensitive HPLC method was developed to determine the lactone and total drug (lactone plus hydroxy-acid) forms of DX-8951 (exatecan) in mouse plasma. researchgate.netnih.gov This method utilized a reverse-phase ODS column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer. researchgate.net The limits of quantitation were 3 ng/ml for both forms, with a linear range up to 500 ng/ml. nih.gov This method was successfully applied to a pharmacokinetic study in mice. nih.gov

In the context of prodrugs and drug delivery systems, HPLC is crucial for monitoring the release of the active drug. For example, the release of exatecan from a PEGylated conjugate was monitored by HPLC, showing the quantitative conversion of the conjugate to free exatecan. nih.gov The synthesis and purification of exatecan derivatives and their conjugates are also routinely monitored by HPLC to assess purity. nih.govresearchgate.net

Bioanalytical Method Development using Anti-Exatecan Antibodies

Ligand-binding assays (LBAs), particularly immunoassays, are essential for the bioanalysis of large molecules like antibody-drug conjugates (ADCs) and for measuring the concentration of the payload, exatecan. researchgate.net These assays rely on the high specificity and affinity of antibodies that recognize the target analyte.

Development of Immunoassays for Preclinical Bioanalysis of Exatecan and its Conjugates

The development of anti-exatecan antibodies is a critical first step in creating robust immunoassays for the preclinical bioanalysis of exatecan-containing ADCs. nih.gov These antibodies serve as crucial reagents for quantifying the ADC and understanding its pharmacokinetic properties. nih.govgenemedi.net

Immunoassays, such as ELISA (enzyme-linked immunosorbent assay), are widely used to measure the concentration of exatecan-conjugated ADCs in biological fluids. genemedi.net These assays can be designed in various formats. For example, an ADA (anti-drug antibody)-tolerant assay for an exatecan-based ADC was developed using an anti-payload antibody for capture and a drug-target protein combined with an HRP-labeled antibody for detection. nih.govmdpi.com This assay demonstrated good accuracy, precision, and dilutional linearity, and was successfully applied to a nonclinical study in cynomolgus monkeys. nih.govmdpi.com

The following table summarizes the key parameters of a validated immunoassay for an exatecan-based ADC:

| Parameter | Result |

| Assay Type | ADA-Tolerant ELISA |

| Capture Reagent | Anti-payload antibody |

| Detection Reagent | Drug-target protein with HRP-labeled antibody |

| Quantification Range | 31.25 ng/mL to 4000 ng/mL nih.gov |

| ADA Tolerance | Tolerated 5.00 µg/mL of ADA at 12 µg/mL of ADC nih.gov |

| Validation | Met regulatory guidelines for accuracy, precision, selectivity, stability, and dilutional linearity nih.govnih.gov |

Affinity and Specificity Characterization of Research Antibodies

The performance of an immunoassay is highly dependent on the quality of the antibodies used. Therefore, thorough characterization of the affinity and specificity of anti-exatecan antibodies is crucial.

Hybridoma technology has been employed to generate monoclonal antibodies against exatecan by immunizing mice with a bovine serum albumin-exatecan conjugate. nih.gov The resulting antibodies are screened for their binding activity to exatecan. nih.gov High-affinity antibodies are selected for further development. For example, one study reported the selection of a mouse anti-exatecan monoclonal antibody with a purity exceeding 99% and a strong binding affinity, with an EC50 of 1.382. nih.gov Bio-Layer Interferometry (BLI) analysis further confirmed the high affinity of this antibody with a KD of less than 1 pM. nih.gov

Specificity is another critical attribute. Anti-exatecan antibodies should bind specifically to exatecan and its conjugates without cross-reacting with other structurally similar compounds or the ADC's antibody backbone. For instance, some anti-exatecan antibodies have been shown to bind specifically to exatecan ADCs but not to ADCs conjugated with SN-38, another topoisomerase I inhibitor. genemedi.netgenemedi.net This high degree of specificity is essential for the accurate quantification of exatecan-containing therapeutics.

The following table presents the binding characteristics of a developed anti-exatecan antibody:

| Parameter | Value | Method |

| Purity | >99% | Protein A affinity chromatography nih.gov |

| Binding Affinity (EC50) | 1.382 nih.gov | ELISA nih.gov |

| Dissociation Constant (KD) | < 1 pM | Bio-Layer Interferometry (BLI) nih.gov |

| Specificity | Binds to Exatecan-BSA and Exatecan-OVA, but not carrier proteins novoprolabs.com | ELISA novoprolabs.com |

Future Research Directions and Translational Perspectives in Non Clinical Research

Exploration of Novel Linker and Conjugation Technologies for Enhanced Exatecan (B1662903) Payloads

A primary challenge in developing exatecan-based ADCs is managing the payload's hydrophobicity, which can lead to aggregation and poor pharmacokinetic properties, especially at high drug-to-antibody ratios (DAR). adcreview.com Future research is centered on innovative linker and conjugation technologies designed to overcome these limitations and unlock the full potential of exatecan.

Hydrophilic linkers are a key area of exploration. By incorporating polar moieties, these linkers can offset the payload's lipophilicity, improving the ADC's solubility, stability, and pharmacokinetic profile. adcreview.comdrugtargetreview.com Research has shown that ADCs with better hydrophilicity are less prone to aggregation and exhibit lower systemic clearance and greater anti-tumor activity. adcreview.com Several approaches are being pursued:

Polymer-based Linkers: Technologies using discrete polyethylene (B3416737) glycol (PEG) chains or polysarcosine (PSAR) have shown significant promise. mdpi.comaacrjournals.org For instance, a DAR 8 ADC using a monodisperse polysarcosine-based linker (PSARlink) demonstrated an improved hydrophilic profile, excellent plasma stability, and a favorable pharmacokinetic profile. mdpi.com

Hydrophilic Spacers: Companies have developed proprietary hydrophilic spacers, such as HydraSpace™ technology, which can be combined with various payloads, including exatecan, to enable conjugation at high DARs while maintaining favorable physicochemical properties. synaffix.com

Novel Self-immolative Moieties: Research into new self-immolative groups within the linker structure aims to improve payload release and efficacy. One study highlighted a novel T-moiety that, when used with exatecan, resulted in ADCs that were more effective against large tumors and could overcome multidrug resistance. aacrjournals.org

Site-specific conjugation is another critical frontier. Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can impact performance. wuxixdc.com Next-generation technologies aim for precisely controlled conjugation to produce homogeneous ADCs with a defined DAR.

Enzymatic Conjugation: GlycoConnect™ technology utilizes enzymes to modify the antibody's native glycan structures, allowing for the attachment of a linker-payload with high precision, typically yielding a homogeneous DAR of 4. synaffix.com

Cysteine-selective Chemistry: The P5 conjugation platform is a novel cysteine-selective chemistry that creates ultra-stable ADCs with a defined high DAR (e.g., DAR 8), enhancing stability and therapeutic efficacy. tubulis.comdrugtargetreview.com

Site-specific Platforms: The AJICAP technology is another site-specific conjugation method that has been used to produce high-DAR exatecan ADCs (up to DAR 10) with promising homogeneity and physicochemical properties. chemrxiv.org

These advanced linker and conjugation strategies are crucial for developing stable, potent, and highly loaded exatecan ADCs with an expanded therapeutic window. adcreview.comtubulis.com

Table 1: Novel Linker and Conjugation Technologies for Exatecan ADCs

| Technology Platform | Key Feature | Advantage in Preclinical Models | Reference |

| PSARlink | Monodisperse polysarcosine-based hydrophilic linker. | Enables homogeneous DAR 8 conjugation; improves hydrophilicity and PK profile; potent bystander killing effect. | mdpi.com |

| HydraSpace™ | Highly polar spacer technology. | Accommodates hydrophobic payloads like exatecan; enables high DAR with expanded therapeutic index. | synaffix.com |

| P5 Conjugation | Cysteine-selective chemistry for site-specific conjugation. | Generates ultra-stable, homogeneous DAR 8 ADCs; reduces off-site toxicities. | tubulis.comdrugtargetreview.comtubulis.com |

| GlycoConnect™ | Chemoenzymatic conjugation to antibody glycans. | Produces homogeneous and stable DAR 4 ADCs; compatible with various payloads. | synaffix.com |

| Phosphonamidate Linker | Incorporates a discrete PEG24 chain to offset hydrophobicity. | Enables aggregation-free, highly loaded DAR 8 ADCs with antibody-like pharmacokinetics and superior in vivo efficacy. | aacrjournals.org |

| Exo-linker | Novel cleavable linker platform. | Demonstrates enhanced plasma stability and bystander effect compared to DXd-based linkers. | chemrxiv.org |

Development of Next-Generation Antibody-Drug Conjugates (ADCs) based on Exatecan Derivatives

Building on advanced linker technologies, researchers are developing a robust pipeline of next-generation ADCs that pair exatecan derivatives with antibodies against a wide range of tumor antigens. drugtargetreview.com The goal is to create highly targeted therapies for solid tumors with significant unmet medical needs. drugtargetreview.comadcendo.com

Preclinical studies are evaluating exatecan-based ADCs against both novel and clinically validated targets. drugtargetreview.comadcendo.comnih.gov For example, ADC Therapeutics is advancing candidates targeting Claudin-6, NaPi2b, PSMA, and ASCT2 for solid tumors. drugtargetreview.com Similarly, Tubulis is developing TUB-040, a NaPi2b-targeting exatecan ADC, for ovarian and non-small cell lung cancer, and TUB-030, which targets the 5T4 antigen found in a variety of solid tumors. drugtargetreview.comtubulis.com

A key feature of these next-generation ADCs is the use of linker-payload systems designed for optimal performance. Adcendo's ADCE-T02, for instance, combines a next-generation antibody against Tissue Factor (TF) with a clinically validated exatecan-based linker-payload technology (T-1000), demonstrating strong anti-tumor activity across a wide range of solid tumor models in preclinical testing. adcendo.com The development of exatecan derivatives like DXd, which has low membrane permeability, was a crucial step in creating widely applicable ADC technology with potentially better safety profiles. nih.gov

The versatility of exatecan and its derivatives allows for their application across numerous antibody platforms, targeting antigens such as CD30, CD33, CD70, and the novel target B7-H3, all of which have shown potent preclinical efficacy. nih.gov This broad applicability underscores the potential of exatecan to become a cornerstone payload in the future of ADC development.

Table 2: Preclinical Pipeline of Next-Generation Exatecan-Based ADCs

| ADC Candidate | Target Antigen | Payload/Linker System | Potential Indication (Preclinical) | Reference |

| Multiple Candidates | Claudin-6, NaPi2b, PSMA, ASCT2 | Exatecan with novel hydrophilic linker | Solid Tumors | drugtargetreview.com |

| TUB-040 | NaPi2b | Exatecan with P5 conjugation technology (DAR 8) | Ovarian Cancer, Lung Adenocarcinoma | tubulis.com |

| TUB-030 | 5T4 | Exatecan with P5 conjugation technology (DAR 8) | Solid Tumors | drugtargetreview.com |

| ADCE-T02 | Tissue Factor (TF) | Exatecan-based T-1000 payload | Solid Tumors | adcendo.com |

| DXd-ADC | B7-H3 | DXd (Exatecan derivative) | Solid Tumors | nih.gov |

| HER2-Exa-PSAR10 | HER2 | Exatecan with PSARlink (DAR 8) | Breast and Gastric Cancer | mdpi.com |

Integration of Ac-Exatecan-d5 in Advanced Preclinical Research Methodologies for Drug Discovery

The successful translation of promising ADCs from the laboratory to the clinic hinges on rigorous preclinical evaluation. nih.gov Advanced research methodologies are being integrated into the drug discovery process to provide more clinically relevant data and a deeper understanding of ADC behavior. championsoncology.comlabcorp.com In this context, stable isotope-labeled compounds like this compound play a crucial, specialized role.

This compound is the deuterated form of Ac-Exatecan. medchemexpress.commedchemexpress.com The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development, primarily for use as internal standards in quantitative bioanalysis using mass spectrometry. medchemexpress.com These labeled compounds are essential for:

Pharmacokinetic (PK) Assessment: Precisely measuring the concentration of the ADC and its metabolites over time in biological matrices. labcorp.comnuvisan.com

These detailed analytical studies are conducted within a framework of increasingly sophisticated preclinical models that better recapitulate human cancer. nih.govcrownbio.com

Patient-Derived Xenografts (PDX): These models, created by implanting tumor tissue from a patient into an immunodeficient mouse, preserve the cellular and structural heterogeneity of the original tumor. championsoncology.comcrownbio.com They are invaluable for evaluating ADC efficacy across diverse patient-like populations and for studying mechanisms of action and resistance. crownbio.com

3D Organoid Models: Patient-derived organoids (PDOs) are three-dimensional cell cultures that mimic the architecture and function of the original tumor. nih.govcrownbio.com They are well-suited for higher-throughput screening of ADCs across multiple cancer types and for investigating how ADCs penetrate and distribute within a tumor-like structure. nih.govcrownbio.com

Humanized Mouse Models: To study the interaction between ADCs and the immune system, researchers use immune-compromised mice engrafted with a human immune system. These models are crucial for evaluating potential immune-mediated effects of ADCs. championsoncology.com

Molecular Imaging: Techniques like bioluminescence imaging (BLI) allow for the non-invasive, dynamic, and quantifiable measurement of tumor response to ADC treatment in vivo, enhancing the quality of experimental data. nih.gov

By integrating precise bioanalytical methods, for which tools like this compound are indispensable, with these advanced preclinical models, researchers can generate more robust and translatable data, improving the selection of ADC candidates with the highest probability of clinical success. nih.govchampionsoncology.com

Table 3: Advanced Preclinical Models in ADC Research

| Model Type | Description | Application in Exatecan ADC Research | Reference |

| Patient-Derived Xenograft (PDX) | Implantation of patient tumor fragments into immunodeficient mice. | Efficacy testing in clinically relevant, heterogeneous tumors; biomarker validation; resistance studies. | aacrjournals.orgchampionsoncology.comcrownbio.com |

| Patient-Derived Organoids (PDOs) | 3D in vitro cultures derived from patient tumors that mimic tumor architecture. | High-throughput screening; assessment of tumor penetration; co-culture with immune cells. | nih.govchampionsoncology.comcrownbio.com |

| Humanized Murine Models | Immunodeficient mice reconstituted with a functional human immune system. | Evaluation of immune system interactions and immunomodulatory effects of ADCs. | championsoncology.com |

| Cell Line-Derived Xenografts (CDX) | Subcutaneous implantation of cultured cancer cell lines into mice. | Initial in vivo efficacy, PK/PD assessment, and dose-response correlation studies. | labcorp.comacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.